molecular formula C18H25FN2O3 B3039954 (S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1421010-21-0

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No. B3039954
CAS RN: 1421010-21-0
M. Wt: 336.4 g/mol
InChI Key: LHGKJVDROVEYTM-LBPRGKRZSA-N
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Description

This compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . The presence of the fluorobenzyl and cyclopropyl groups may suggest potential biological activity, but without specific studies or data on this exact compound, it’s difficult to predict its properties or uses .


Molecular Structure Analysis

The molecular structure of this compound would likely show the carbamate group (O=C=O-NH-R) attached to the tert-butyl group. The amine part of the carbamate would be connected to the cyclopropyl and fluorobenzyl groups .


Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can be hydrolyzed to produce amines and carbon dioxide. They can also react with Grignard reagents to form tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the carbamate group might increase the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis Processes

  • Process Development and Synthesis : The compound has been utilized in the scalable synthesis of lymphocyte function-associated antigen 1 inhibitors. An efficient one-pot, two-step telescoped sequence starting from readily available materials was developed for its preparation (Li et al., 2012).

  • Synthesis of Related Compounds : It serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), used in cancer treatment. A rapid synthetic method for related compounds was established, emphasizing its role in pharmaceutical chemistry (Zhao et al., 2017).

Medical and Biological Applications

  • Antimycobacterial Activities : Derivatives of the compound showed significant antimycobacterial activities against various strains of Mycobacterium tuberculosis. The compound demonstrated potential as a more potent alternative to existing tuberculosis treatments (Sriram et al., 2007).

  • GABAA/Benzodiazepine Receptor Binding : Certain derivatives of this compound have shown high affinity for the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. This indicates potential applications in neuroscience and pharmacology (Tenbrink et al., 1994).

  • Photocatalyzed Aminations : It has been used in photoredox-catalyzed aminations, establishing a new pathway for the assembly of various bioactive compounds under mild conditions (Wang et al., 2022).

Miscellaneous Applications

  • Insecticide Synthesis : Spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid were synthesized from derivatives of this compound, indicating its utility in agricultural chemistry (Brackmann et al., 2005).

  • Antibacterial Agents : Some derivatives have shown promising antibacterial activities, particularly against specific bacterial strains, suggesting potential in the development of new antibiotics (Bouzard et al., 1992).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential pharmaceutical, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKJVDROVEYTM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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